An In-depth Technical Guide to the Physical and Chemical Properties of Benzylisopropylamine Hydrobromide
An In-depth Technical Guide to the Physical and Chemical Properties of Benzylisopropylamine Hydrobromide
This guide provides a comprehensive overview of the physical and chemical properties of benzylisopropylamine hydrobromide, tailored for researchers, scientists, and professionals in drug development. The information presented herein is a synthesis of available data from chemical databases and analogous compounds, offering insights into its molecular characteristics, reactivity, and analytical methodologies.
Molecular Identity and Structure
Benzylisopropylamine hydrobromide is the hydrobromide salt of the secondary amine N-benzylisopropylamine. The protonation of the nitrogen atom by hydrobromic acid results in a salt with distinct physical and chemical properties compared to its free base form.
The molecular structure consists of a benzyl group and an isopropyl group attached to a central nitrogen atom, which bears a positive formal charge, and a bromide counter-ion.
Caption: 2D structure of Benzylisopropylamine Hydrobromide.
Physical and Chemical Properties
A summary of the key physical and chemical properties of benzylisopropylamine hydrobromide and its parent compound, N-benzylisopropylamine, is provided below. Data for the hydrobromide is limited, and therefore, properties of the free base and the analogous hydrochloride salt are included for comparative purposes.
| Property | Benzylisopropylamine Hydrobromide | N-Benzylisopropylamine (Free Base) | N-Benzylisopropylamine Hydrochloride | Reference |
| CAS Number | 176971-59-8 | 102-97-6 | 18354-85-3 | [1][2][3] |
| Molecular Formula | C₁₀H₁₆BrN | C₁₀H₁₅N | C₁₀H₁₅N·HCl | [1][2][3] |
| Molecular Weight | 230.14 g/mol | 149.23 g/mol | 185.7 g/mol | [1][2][3] |
| Appearance | Crystalline solid (inferred) | Colorless to pale yellow liquid | Crystalline solid | [3][4][5] |
| Melting Point | Not available | 143°C (estimate) | Not available | [2] |
| Boiling Point | Not applicable | 200 °C (lit.) | Not applicable | [2] |
| Density | Not available | 0.892 g/mL at 25 °C (lit.) | Not available | [2] |
| pKa | Not available | 9.77 ± 0.19 (Predicted) | Not available | [2] |
| Solubility | Expected to be soluble in water and polar organic solvents. | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol. | DMF: 15 mg/mL, DMSO: 30 mg/mL, Ethanol: 30 mg/mL, PBS (pH 7.2): 10 mg/mL | [2][3][6] |
Synthesis and Purification
The synthesis of benzylisopropylamine hydrobromide is typically achieved through a two-step process, starting with the synthesis of the free base, N-benzylisopropylamine, followed by its conversion to the hydrobromide salt.
Caption: Synthetic pathway to Benzylisopropylamine Hydrobromide.
Experimental Protocol: Synthesis of N-Benzylisopropylamine via Reductive Amination
This protocol describes a general procedure for the synthesis of the free base.
-
Reaction Setup: To a solution of benzaldehyde (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or methanol) in a round-bottom flask, add isopropylamine (1.0-1.2 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride (1.2-1.5 equivalents), portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure N-benzylisopropylamine.
Experimental Protocol: Formation of Benzylisopropylamine Hydrobromide
-
Dissolution: Dissolve the purified N-benzylisopropylamine (1.0 equivalent) in a minimal amount of a suitable organic solvent, such as diethyl ether or isopropanol.
-
Acidification: Slowly add a solution of hydrobromic acid (1.0 equivalent, e.g., 48% aqueous HBr or HBr in acetic acid) to the stirred amine solution.
-
Precipitation: The hydrobromide salt will precipitate out of the solution. Continue stirring for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the resulting white solid under vacuum to obtain pure benzylisopropylamine hydrobromide.
Spectroscopic and Analytical Characterization
Comprehensive spectroscopic analysis is crucial for the structural elucidation and purity assessment of benzylisopropylamine hydrobromide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and types of protons in the molecule. For benzylisopropylamine hydrobromide, characteristic signals are expected for the aromatic protons of the benzyl group, the benzylic methylene protons, the isopropyl methine proton, and the isopropyl methyl protons. The proton on the nitrogen will likely be broadened and may exchange with residual water in the solvent.
-
Expected Chemical Shifts (in DMSO-d₆):
-
Aromatic protons: ~7.3-7.6 ppm (multiplet)
-
Benzylic CH₂: ~4.1 ppm (singlet or doublet)
-
Isopropyl CH: ~3.3 ppm (septet)
-
Amine NH: Broad signal, variable chemical shift
-
Isopropyl CH₃: ~1.2 ppm (doublet)
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
-
Expected Chemical Shifts (in DMSO-d₆):
-
Aromatic carbons: ~128-135 ppm
-
Benzylic CH₂: ~50 ppm
-
Isopropyl CH: ~50 ppm
-
Isopropyl CH₃: ~20 ppm
-
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of benzylisopropylamine hydrobromide in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in an NMR tube.
-
Instrument Setup: Acquire the spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using standard parameters.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using standard parameters, including proton decoupling.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected vibrational frequencies for benzylisopropylamine hydrobromide include:
-
N-H stretch: A broad absorption in the region of 2400-3200 cm⁻¹ is characteristic of an ammonium salt.
-
C-H stretches (aromatic and aliphatic): Peaks around 3000-3100 cm⁻¹ (aromatic) and 2850-2970 cm⁻¹ (aliphatic).
-
C=C stretches (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
-
C-N stretch: Typically observed in the 1020-1250 cm⁻¹ range.
Experimental Protocol for FTIR Spectroscopy (KBr Pellet):
-
Sample Preparation: Grind a small amount (1-2 mg) of benzylisopropylamine hydrobromide with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Mass spectrometry of the hydrobromide salt will typically show the mass of the free base after the loss of HBr. The fragmentation pattern will be characteristic of the N-benzylisopropylamine structure.
-
Expected Molecular Ion: The molecular ion of the free base (N-benzylisopropylamine) is expected at m/z 149.12.[7]
-
Key Fragments: A prominent fragment at m/z 91 corresponding to the tropylium ion (C₇H₇⁺) is expected from the cleavage of the benzylic C-N bond. Another significant fragment would be from the loss of a methyl group from the isopropyl moiety.
Experimental Protocol for Mass Spectrometry (ESI):
-
Sample Preparation: Prepare a dilute solution of benzylisopropylamine hydrobromide in a suitable solvent, such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
Chemical Reactivity
The chemical reactivity of benzylisopropylamine hydrobromide is primarily governed by the acidic proton on the nitrogen and the potential for the secondary amine to be liberated under basic conditions.
Caption: Reactivity overview of Benzylisopropylamine Hydrobromide.
Acidity and Basicity
As an ammonium salt, benzylisopropylamine hydrobromide is acidic in nature. It will react with bases to liberate the free amine, N-benzylisopropylamine.[8] This property is important for its handling, storage, and in designing chemical reactions.
Reactions of the Liberated Free Amine
Upon deprotonation, the resulting N-benzylisopropylamine can undergo reactions typical of a secondary amine:
-
N-Alkylation: The free amine can act as a nucleophile and react with alkyl halides to form a tertiary amine.[9][10] Further reaction can lead to the formation of a quaternary ammonium salt.[8]
-
N-Acylation: Reaction with acyl chlorides or anhydrides will yield the corresponding amide.[9] This reaction is often rapid and high-yielding.
-
Hinsberg Test: As a secondary amine, N-benzylisopropylamine will react with benzenesulfonyl chloride to form an insoluble sulfonamide.[10]
Safety and Handling
-
General Hazards: Amine salts can be corrosive and cause skin and eye irritation or burns.[11] Ingestion may be harmful.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
Benzylisopropylamine hydrobromide is a secondary amine salt with properties that make it a useful intermediate in organic synthesis. This guide has provided a detailed overview of its physical and chemical characteristics, drawing upon available data and established chemical principles. The provided experimental protocols offer a starting point for researchers working with this compound. As with any chemical, a thorough understanding of its properties and adherence to safety protocols are essential for its effective and safe use in research and development.
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